2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the chloro and fluoro substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Amidation reaction: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus in this compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied, such as antiviral or anticancer effects .
Comparison with Similar Compounds
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be compared with other similar indole derivatives, such as:
2-chloro-5-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide: This compound has a similar structure but with a different position of the fluoro substituent.
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-4-yl)benzamide: This compound has a different position of the oxoindolin moiety.
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-3-yl)benzamide: This compound has a different position of the oxoindolin moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZOVNMJRURTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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